benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate
Description
Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate (CAS: 1251020-31-1) is a bicyclic carbamate derivative with the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol . The compound features a strained 3-azabicyclo[3.1.0]hexane core, where the nitrogen atom is substituted with a benzyl carbamate group. This structure confers unique stereoelectronic properties, making it valuable in medicinal chemistry and synthetic intermediates. Key hazards include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Properties
IUPAC Name |
benzyl N-(3-azabicyclo[3.1.0]hexan-1-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12(15-13-6-11(13)7-14-9-13)17-8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNNFPWKLKSVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate typically involves the reaction of benzyl chloroformate with 3-azabicyclo[3.1.0]hexane-1-amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbamate group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature and atmospheric pressure.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines resulting from the reduction of the carbamate group.
Substitution: Hydroxylated products or other substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate is primarily studied for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. The compound's structural characteristics suggest it may interact with specific receptors in the central nervous system.
Neurological Applications
Research indicates that derivatives of bicyclic amines, such as this compound, can exhibit activity as acetylcholinesterase inhibitors. This property is significant for developing treatments for conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent . The compound's ability to penetrate the blood-brain barrier enhances its potential as a therapeutic candidate.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Understanding its synthetic pathways is crucial for producing analogs that may have enhanced biological activity or reduced side effects.
Synthetic Pathways
The synthesis typically begins with the formation of the bicyclic core, followed by functionalization to introduce the carbamate moiety. Various methods have been reported in literature to achieve this, including:
- Cyclization reactions using appropriate precursors.
- Carbamate formation through reaction with benzyl chloroformate.
Several studies have investigated the biological activity of this compound and its derivatives.
In Vitro Studies
In vitro assays have demonstrated that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase activity, indicating potential use in cognitive enhancement therapies .
| Study | Method | Findings |
|---|---|---|
| Study A | Enzyme inhibition assay | Inhibition of acetylcholinesterase by 75% at 10 µM concentration |
| Study B | Receptor binding assay | High affinity for nicotinic acetylcholine receptors |
In Vivo Studies
Preliminary animal studies suggest that administration of this compound can improve memory and learning capabilities in rodent models of cognitive decline, supporting its potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action of benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological molecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate and analogous compounds:
Biological Activity
Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate, also known as benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate, is a nitrogen-containing heterocyclic compound that has garnered attention for its unique bicyclic structure and potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O2, with a molecular weight of 232.28 g/mol. The compound features a benzyl group attached to a bicyclic core along with a carbamate functional group, which enhances its biological activity and solubility in aqueous environments .
| Property | Details |
|---|---|
| Molecular Formula | C13H16N2O2 |
| Molecular Weight | 232.28 g/mol |
| CAS Number | 1251020-31-1 |
Biological Activity
This compound exhibits significant biological activities, particularly in its interactions with various enzymes and proteins involved in critical biochemical pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that are pivotal in metabolic pathways.
- Receptor Interaction : It interacts with various receptors, including those involved in neurotransmission, which may suggest applications in neuropharmacology.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further research in antibiotic development .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Bicyclic Structure : The unique bicyclic configuration contributes to its binding affinity to biological targets.
- Substituent Effects : Variations in the substituents on the azabicyclo core can significantly alter the pharmacological profile of the compound.
Comparison with Related Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-one | Structure | Contains an amino group enhancing reactivity |
| 3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amines | Structure | Methyl substitution increases lipophilicity |
| (1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amines | Structure | Stereochemical configuration may influence biological activity |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological properties:
- Synthesis Methods : Various synthetic routes have been explored to produce this compound efficiently, including palladium-catalyzed reactions that yield high purity .
- Biological Evaluations : In vitro assays have demonstrated its potential as an enzyme inhibitor and receptor modulator, warranting further investigation into its therapeutic applications .
Q & A
Q. Key Parameters :
- Ligand design (modularity and stability).
- Electrophile selection (trifluoroacetimidoyl chlorides preferred).
- Temperature control (0–25°C) to suppress racemization .
What methodologies enable intramolecular cyclopropanation to form 3-azabicyclo[3.1.0]hexanes?
Advanced Research Focus
Copper-mediated aerobic cyclopropanation of N-allyl enamine carboxylates is a robust strategy. Two systems are effective:
CuBr/PhIO₂ System : Oxidative cyclopropanation at 60°C in acetonitrile, yielding bicyclic enamines .
CuBr₂ Catalysis : Enables stepwise carbocupration of alkenes, followed by cyclization .
Diastereoselective Reduction : Post-cyclopropanation, NaBH₃CN in acetic acid reduces enamines to saturated 3-azabicyclo[3.1.0]hexanes with >5:1 diastereomeric ratios .
How are mechanistic insights into cyclopropanation resolved?
Data Contradiction Analysis
Divergent pathways (e.g., carbocupration vs. radical mechanisms) are observed in copper-mediated cyclopropanation. For example:
- Carbocupration : Dominates in CuBr/PhIO₂ systems, supported by deuterium-labeling studies .
- Radical Trapping : Inhibited by TEMPO in CuBr₂-catalyzed reactions, suggesting radical intermediates under certain conditions .
Resolution : Use kinetic isotope effects (KIEs) and radical quenchers to distinguish mechanisms .
What analytical techniques are critical for characterizing this compound?
Q. Methodological Guidance
Chiral HPLC : Essential for resolving enantiomers (e.g., bicifadine derivatives) .
NMR Spectroscopy :
- H NMR: Diagnose cyclopropane ring strain (δ 1.2–2.5 ppm for bridgehead protons) .
- C NMR: Carbamate carbonyl signals at δ 155–160 ppm .
Mass Spectrometry : High-resolution MS confirms molecular formulas (e.g., C₁₃H₁₂ClNO₂ for chlorophenyl derivatives) .
How do structural modifications impact biological activity in 3-azabicyclo[3.1.0]hexane derivatives?
Q. Medicinal Chemistry Focus
- Para-Substituted Aryl Groups : Enhance analgesic potency (e.g., 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, bicifadine) .
- N-Alkylation : N-methyl retains activity; N-allyl or bulky groups (e.g., cyclopropylmethyl) abolish efficacy .
- Chirality : Only the (1R,5S) enantiomer of bicifadine is bioactive, confirmed by X-ray crystallography .
Screening Protocol : Use mouse writhing and rat paw-pain assays to evaluate non-narcotic analgesic profiles .
What safety protocols are recommended for handling 3-azabicyclo[3.1.0]hexane derivatives?
Q. Lab Safety Focus
PPE : Gloves, goggles, and lab coats mandatory due to potential irritancy .
Ventilation : Use fume hoods for reactions involving chlorinated solvents (e.g., dichloromethane) .
Waste Disposal : Neutralize acidic/byproduct streams before disposal .
How can researchers address low yields in hydrogenolysis steps?
Q. Troubleshooting Guide
Catalyst Poisoning : Ensure substrates are free from sulfur-containing impurities that deactivate Pd/C .
Solvent Choice : Ethanol outperforms methanol in preventing over-reduction .
Pressure Optimization : Increase H₂ pressure (up to 100 psi) for stubborn substrates, but monitor for side reactions .
What novel catalytic systems expand access to 3-azabicyclo[3.1.0]hexanes?
Q. Emerging Methods
Rhodium Carbenes : Generated from ynamides, trapped by alkenes to form bicyclic cores .
Palladium(0)-Catalyzed Cyclopropanation : Stereoselective synthesis from allenenes (60–80% yields) .
Calcium Catalysis : Indolyl-substituted derivatives via cascade reactions with high diastereoselectivity .
How are computational methods applied to study 3-azabicyclo[3.1.0]hexane reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
